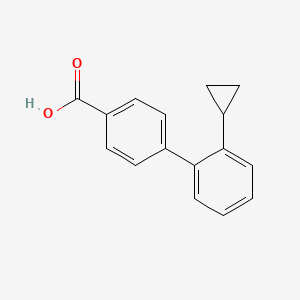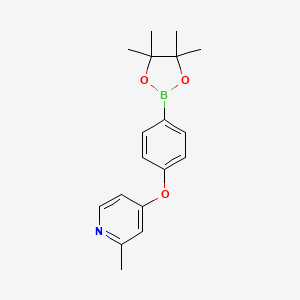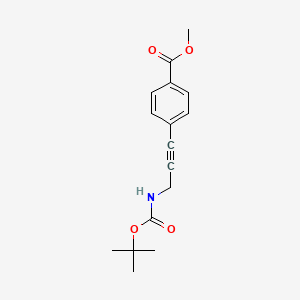
methyl 4-(N-Boc-3-aminoprop-1-ynyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(N-Boc-3-aminoprop-1-ynyl)benzoate is a chemical compound with the molecular formula C16H19NO4. It is a derivative of benzoic acid and contains a tert-butoxycarbonyl (Boc) protected amine group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-Boc-3-aminoprop-1-ynyl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available methyl 4-iodobenzoate and N-Boc-3-aminoprop-1-yne.
Sonogashira Coupling Reaction: The key step in the synthesis is the Sonogashira coupling reaction, where methyl 4-iodobenzoate reacts with N-Boc-3-aminoprop-1-yne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(N-Boc-3-aminoprop-1-ynyl)benzoate can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the ester and alkyne positions.
Oxidation and Reduction: The alkyne group can be reduced to an alkene or alkane, and the ester group can be hydrolyzed to the corresponding carboxylic acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the alkyne group.
Major Products Formed
Deprotection: Yields 4-(3-aminoprop-1-ynyl)benzoic acid.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Reduction: Produces 4-(3-aminopropyl)benzoate or 4-(3-aminopropyl)benzoic acid.
Aplicaciones Científicas De Investigación
Methyl 4-(N-Boc-3-aminoprop-1-ynyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Bioconjugation: The amine group can be used to attach the compound to biomolecules, facilitating the study of biological processes.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of methyl 4-(N-Boc-3-aminoprop-1-ynyl)benzoate depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The amine can then interact with biological targets, such as enzymes or receptors, to exert its effects. The alkyne group can also participate in click chemistry reactions, forming stable triazole linkages with azides.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(3-aminoprop-1-ynyl)benzoate: Lacks the Boc protecting group, making it more reactive.
4-(N-Boc-3-aminoprop-1-ynyl)benzoic acid: Contains a carboxylic acid group instead of an ester.
N-Boc-3-aminoprop-1-yne: A simpler molecule without the benzoate moiety.
Uniqueness
Methyl 4-(N-Boc-3-aminoprop-1-ynyl)benzoate is unique due to its combination of a Boc-protected amine, an ester group, and an alkyne moiety. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
203453-81-0 |
|---|---|
Fórmula molecular |
C16H19NO4 |
Peso molecular |
289.33 g/mol |
Nombre IUPAC |
methyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]benzoate |
InChI |
InChI=1S/C16H19NO4/c1-16(2,3)21-15(19)17-11-5-6-12-7-9-13(10-8-12)14(18)20-4/h7-10H,11H2,1-4H3,(H,17,19) |
Clave InChI |
RMSVHHKGHLFASS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC#CC1=CC=C(C=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13974679.png)
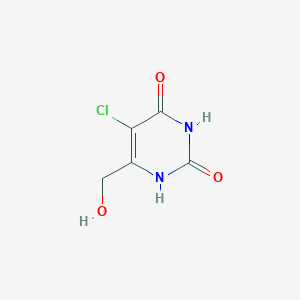
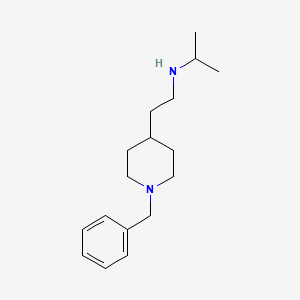
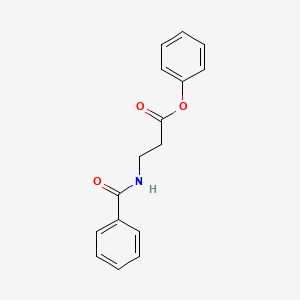
![8-ethyl-6-methyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13974706.png)
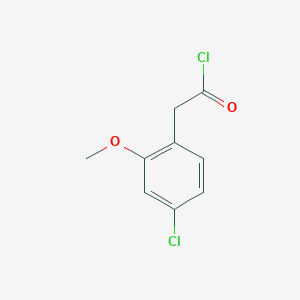
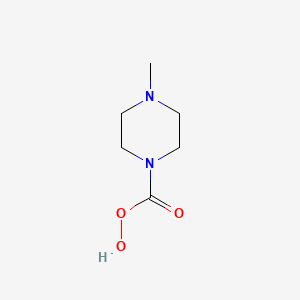
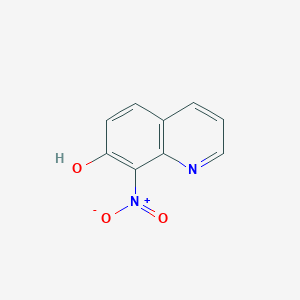
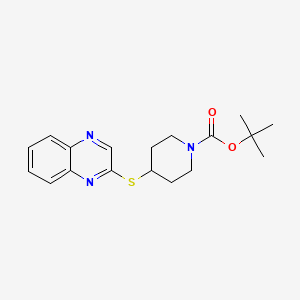
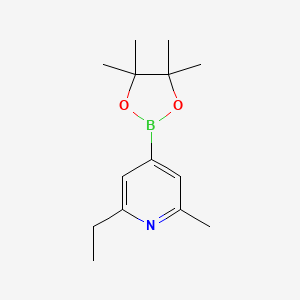
![4h-Imidazo[4,5,1-ij]quinoline-2,4(1h)-dione](/img/structure/B13974736.png)
